N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazolidinone ring, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide likely involves multiple steps, including the formation of the thiazolidinone ring, the indole moiety, and the final coupling of these fragments. Typical reaction conditions might include:
Formation of the thiazolidinone ring: This could involve the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Synthesis of the indole moiety: This might be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling reactions: The final step would involve coupling the thiazolidinone and indole fragments, possibly through a condensation reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the thiazolidinone ring or the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups or the thiazolidinone ring.
Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophilic substitution might involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific biological target. Potential mechanisms might include:
Enzyme inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor modulation: It might interact with cellular receptors, altering their activity.
Pathway interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring are known for their diverse biological activities.
Indole derivatives: Indole-containing compounds are widely studied for their pharmacological properties.
Chlorophenyl compounds: These compounds often exhibit significant biological activity due to the presence of the chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is unique due to its combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H24ClN3O3S2 |
---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C25H24ClN3O3S2/c1-2-3-4-7-14-28-24(32)22(34-25(28)33)21-18-8-5-6-9-19(18)29(23(21)31)15-20(30)27-17-12-10-16(26)11-13-17/h5-6,8-13H,2-4,7,14-15H2,1H3,(H,27,30)/b22-21- |
InChI Key |
CTROWVRUMOADLR-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
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